molecular formula C10H20ClN B2742524 1-Cyclopropylcycloheptan-1-amine;hydrochloride CAS No. 2248407-17-0

1-Cyclopropylcycloheptan-1-amine;hydrochloride

Cat. No.: B2742524
CAS No.: 2248407-17-0
M. Wt: 189.73
InChI Key: KNOCUUJZOLAZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylcycloheptan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H19N·HCl. It is a derivative of cycloheptane, featuring a cyclopropyl group and an amine group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions .

Preparation Methods

The synthesis of 1-Cyclopropylcycloheptan-1-amine;hydrochloride involves several steps. One common method starts with the cyclopropylation of cycloheptanone, followed by reductive amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid .

Synthetic Route:

Chemical Reactions Analysis

1-Cyclopropylcycloheptan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Amides or carbamates.

Scientific Research Applications

1-Cyclopropylcycloheptan-1-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropylcycloheptan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The cyclopropyl group provides steric hindrance, influencing the binding affinity and selectivity of the compound .

Molecular Targets and Pathways:

Properties

IUPAC Name

1-cyclopropylcycloheptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c11-10(9-5-6-9)7-3-1-2-4-8-10;/h9H,1-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOCUUJZOLAZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.